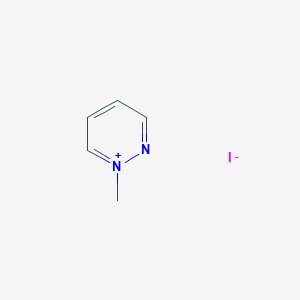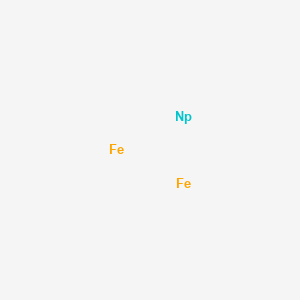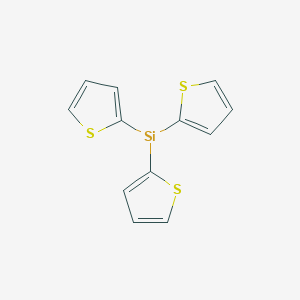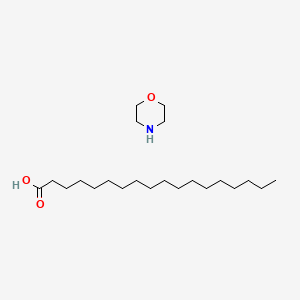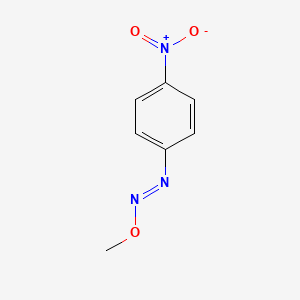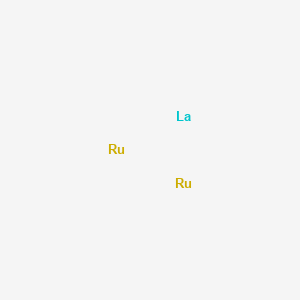
Lanthanum--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–ruthenium (1/2) is a compound formed by the combination of lanthanum and ruthenium in a 1:2 ratio Lanthanum is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Vorbereitungsmethoden
The synthesis of lanthanum–ruthenium (1/2) can be achieved through several methods. One common approach is the deposition precipitation method, where lanthanum and ruthenium precursors are deposited onto a support material, followed by reduction to form the desired compound . Another method involves the use of nanometer materials supported ruthenium catalysts, where the effects of support materials, precursors, and ruthenium nanometer particles on the performance of the catalysts are systematically studied . Industrial production methods may involve high-temperature solid-state reactions or chemical vapor deposition techniques to achieve the desired stoichiometry and purity.
Analyse Chemischer Reaktionen
Lanthanum–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in the hydrogenolysis of glycerol, ruthenium supported on lanthanum-modified zirconium dioxide catalysts shows significant catalytic efficiency . Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrogenolysis of glycerol can produce ethylene glycol and other valuable chemicals .
Wissenschaftliche Forschungsanwendungen
Lanthanum–ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . In biology and medicine, ruthenium complexes have shown potential as antimicrobial agents due to their ability to interact with DNA and other cellular components . In industry, lanthanum–ruthenium (1/2) is used in the development of advanced materials for energy storage, such as rechargeable zinc-air batteries . Additionally, ruthenium nanoclusters have applications in photocatalysis, electronics, and sensors .
Wirkmechanismus
The mechanism of action of lanthanum–ruthenium (1/2) involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound’s effectiveness is attributed to the formation of ruthenium particles and their dispersion on the support material, which enhances the surface area and catalytic activity . In biological systems, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to antimicrobial effects . The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Lanthanum–ruthenium (1/2) can be compared with other similar compounds, such as lanthanum cobaltate and lanthanum manganite. Lanthanum cobaltate, when doped with ruthenium, shows enhanced electrocatalytic activity for oxygen reduction and evolution reactions, making it suitable for use in rechargeable zinc-air batteries . Lanthanum manganite, when doped with ruthenium, exhibits improved photocatalytic activity for water oxidation and dye degradation . These comparisons highlight the unique properties of lanthanum–ruthenium (1/2) and its potential advantages in various applications.
Conclusion
Lanthanum–ruthenium (1/2) is a compound with diverse applications in catalysis, biology, medicine, and industry Its unique properties, such as high catalytic efficiency and potential antimicrobial activity, make it a valuable material for scientific research and industrial applications
Eigenschaften
CAS-Nummer |
12031-29-7 |
|---|---|
Molekularformel |
LaRu2 |
Molekulargewicht |
341.0 g/mol |
IUPAC-Name |
lanthanum;ruthenium |
InChI |
InChI=1S/La.2Ru |
InChI-Schlüssel |
XNUUJKJWYXTUTP-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

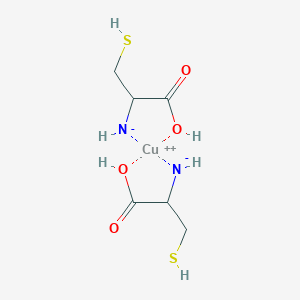
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

